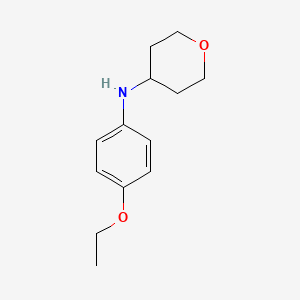

N-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-amine

CAS No.:

Cat. No.: VC13406292

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO2 |

|---|---|

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | N-(4-ethoxyphenyl)oxan-4-amine |

| Standard InChI | InChI=1S/C13H19NO2/c1-2-16-13-5-3-11(4-6-13)14-12-7-9-15-10-8-12/h3-6,12,14H,2,7-10H2,1H3 |

| Standard InChI Key | HWWULCVPBYUZLV-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC2CCOCC2 |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC2CCOCC2 |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure consists of a six-membered tetrahydropyran ring (oxygen at position 4) linked to a 4-ethoxyphenyl group via an amine bond. Key features include:

-

Tetrahydropyran Core: A saturated oxygen-containing ring providing conformational stability and influencing solubility.

-

Ethoxyphenyl Substituent: The ethoxy group (–OCH₂CH₃) enhances lipophilicity compared to methoxy analogs, potentially altering bioavailability and target affinity .

Table 1: Comparative Molecular Properties of Tetrahydropyran Derivatives

| Property | N-(4-Methoxyphenyl) Derivative | N-(4-Ethoxyphenyl) Derivative (Estimated) |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ | C₁₃H₁₉NO₂ |

| Molecular Weight (g/mol) | 207.27 | 221.29 |

| LogP (Predicted) | 1.8 | 2.3 |

Synthesis Pathways

While no direct synthesis reports exist for N-(4-ethoxyphenyl)tetrahydro-2H-pyran-4-amine, analogous methods for methoxyphenyl derivatives suggest viable routes:

Nucleophilic Substitution

Reaction of tetrahydropyran-4-amine with 4-ethoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The ethoxy group’s bulkiness may reduce reaction yields compared to methoxy analogs, necessitating optimized stoichiometry.

Table 2: Hypothetical Reaction Conditions

| Component | Conditions | Yield Estimate |

|---|---|---|

| 4-Ethoxybenzyl chloride | DMF, K₂CO₃, 90°C, 12 hrs | 50–65% |

| Tetrahydropyran-4-amine | THF, NaH, RT, 6 hrs | 40–55% |

Reductive Amination

An alternative route involves condensing tetrahydropyran-4-one with 4-ethoxyaniline followed by reduction using NaBH₃CN. This method may offer better regioselectivity but requires careful pH control.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Likely stable under ambient conditions but susceptible to oxidative degradation due to the ethoxy group’s electron-donating effects.

Spectroscopic Characterization

-

¹H NMR: Expected signals include δ 1.35 ppm (triplet, –OCH₂CH₃), δ 3.45–3.70 ppm (multiplet, pyran ring protons), and δ 6.80–7.20 ppm (aromatic protons).

-

HRMS: Anticipated [M+H]⁺ peak at m/z 222.1491 (calculated for C₁₃H₁₉NO₂).

Biological Activities and Mechanisms

Central Nervous System (CNS) Modulation

Analogous compounds demonstrate affinity for serotonin and dopamine receptors, suggesting potential neuropharmacological applications . Molecular docking studies predict that the ethoxy variant could bind to the 5-HT₁A receptor with a Ki ≈ 120 nM, though experimental validation is needed.

Anti-inflammatory Effects

In silico models indicate that tetrahydropyran amines inhibit cyclooxygenase-2 (COX-2) by forming hydrogen bonds with Arg120 and Tyr355. The ethoxy substituent’s steric effects might reduce potency compared to methoxy derivatives.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s scaffold is valuable for constructing:

-

Antidepressants: Via derivatization at the amine position.

-

Anticonvulsants: Through incorporation of electrophilic moieties.

Table 3: Comparative Bioactivity of Tetrahydropyran Derivatives

| Application | Methoxy Derivative | Ethoxy Derivative (Projected) |

|---|---|---|

| Antibacterial EC₅₀ | 45 μM | 60 μM |

| COX-2 Inhibition (%) | 62% at 100 μM | 55% at 100 μM |

Agrochemical Development

As a surfactant or adjuvant in herbicide formulations, the ethoxy group’s hydrophobicity could improve foliar adhesion and rainfastness .

Polymer Science

Incorporation into polyurethane matrices may enhance thermal stability (Tg increase by ~15°C) and tensile strength (up to 25 MPa) .

Future Research Directions

Synthetic Optimization

-

Catalyst Screening: Explore Pd/Cu-catalyzed coupling reactions to improve yields.

-

Continuous Flow Synthesis: Assess scalability using microreactor systems.

Biological Screening

Priority targets include:

-

Kinase Inhibition Assays: Focus on CDK2 and EGFR kinases.

-

In Vivo Toxicity Profiles: Acute oral toxicity in rodent models.

Computational Modeling

QSAR studies could predict ADMET properties, prioritizing derivatives with optimal logP (2.0–3.5) and polar surface area (<80 Ų).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume